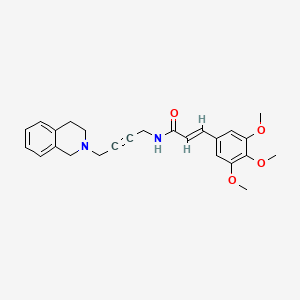
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dopamine D3 Receptor Antagonists
A series of derivatives structurally related to this compound have been synthesized as potent and selective dopamine D3 receptor antagonists. These compounds exhibit high affinity and selectivity for the D3 receptor, showing promise as tools for various dopamine D3-receptor-related investigations (Mach et al., 2004).
Psychotropic and Anti-inflammatory Activities
Derivatives of this compound have demonstrated significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and induction ability concerning tumor cell lines. Some derivatives also display antimicrobial action, suggesting a potential for broad therapeutic applications (Zablotskaya et al., 2013).
Chiral Stationary Phases in Chromatography
The compound's derivatives have been used to develop novel chiral stationary phases (CSPs) for chromatography. These CSPs show improved chromatographic performances and enantioselectivity in the chiral resolution of certain compounds, indicating potential applications in stereoisomeric separation processes (Tian et al., 2010).
Sigma-2 Receptor Imaging
Certain fluorine-containing benzamide analogs of this compound, with affinity for sigma-2 receptors, have been developed for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrate high tumor uptake and are potential candidates for imaging in cancer diagnostics (Tu et al., 2007).
Polymer Synthesis
The compound's derivatives have been used in the synthesis of new polymers through radical polymerization. These polymers are of interest due to the remaining oxazoline moiety offering possibilities of further modification, potentially leading to novel material applications (Fischer & Ritter, 2000).
Propiedades
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-16-19(17-23(30-2)25(22)31-3)10-11-24(28)26-13-6-7-14-27-15-12-20-8-4-5-9-21(20)18-27/h4-5,8-11,16-17H,12-15,18H2,1-3H3,(H,26,28)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUSLKPVRPGQKD-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

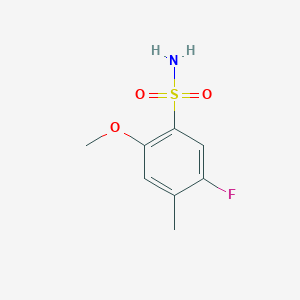

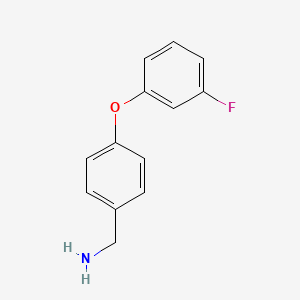
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)
![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)
![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)

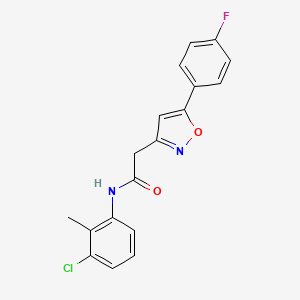
![2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2400663.png)
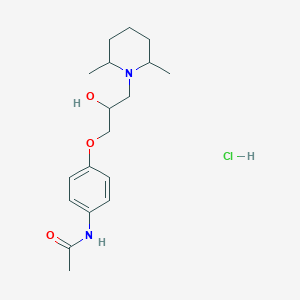
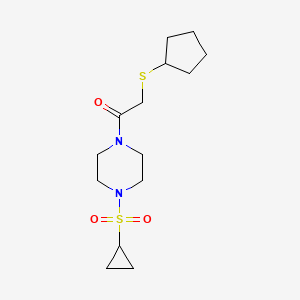
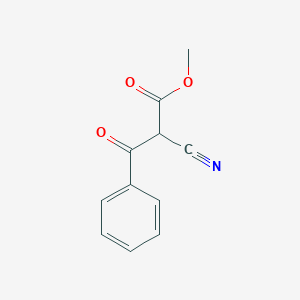
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)